2-シクロプロピル-5-ヨード-1H-イミダゾール

概要

説明

“2-cyclopropyl-5-iodo-1H-imidazole” is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

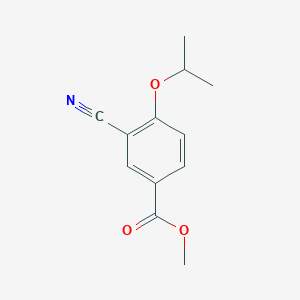

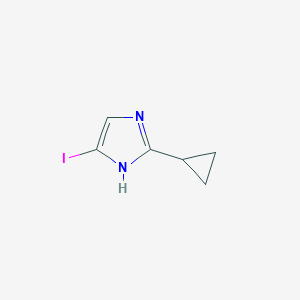

The molecular formula of “2-cyclopropyl-5-iodo-1H-imidazole” is C6H7IN2 . The structure can be represented by the SMILES notation: C1CC1C2=NC=C(N2)I .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .科学的研究の応用

抗菌活性

2-シクロプロピル-5-ヨード-1H-イミダゾールを含むイミダゾール誘導体は、その抗菌特性について研究されています。 それらは、黄色ブドウ球菌、大腸菌、枯草菌など、さまざまな細菌株に対して有効であることが示されています 。イミダゾール環の存在は、化合物が微生物細胞の生化学を妨害する能力に寄与し、新しい抗菌剤の開発につながる可能性があります。

化学療法用途

イミダゾール誘導体は、化学療法特性を有することが知られています。2-シクロプロピル-5-ヨード-1H-イミダゾールは、化学療法剤の合成に使用でき、さまざまな感染症や化学療法を必要とする状態の治療に貢献する可能性があります。

これらのアプリケーションのそれぞれは、2-シクロプロピル-5-ヨード-1H-イミダゾールの独自の化学構造を利用しており、これを改変することで、生物活性を高め、所望の治療効果に対する特異性を高めることができます。 これらの分野における継続的な研究により、イミダゾール誘導体の医学およびヘルスケアにおける潜在能力がさらに明らかになってきています .

将来の方向性

作用機序

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Mode of Action

The mode of action of imidazole compounds can vary greatly depending on their specific structure and the biological target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected would depend on the specific structure of the compound and its biological targets.

Pharmacokinetics

The ADME properties of imidazole compounds can vary greatly depending on their specific structure. Some imidazole compounds are known to be highly soluble in water and other polar solvents , which can affect their absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific structure and the biological targets they interact with. Some imidazole compounds are known to have antibacterial, antitumor, antidiabetic, and other effects .

特性

IUPAC Name |

2-cyclopropyl-5-iodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIVUAOFKVFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621188 | |

| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

761426-65-7 | |

| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。